molecular formula C7H6BrF3N2 B13040306 (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13040306
M. Wt: 255.03 g/mol
InChI Key: GCNHEWOOSWFSNT-LURJTMIESA-N
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Description

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a bromopyridine moiety and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromopyridine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the bromopyridine.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoroethylamine group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
  • (S)-1-(3-Fluoropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
  • (S)-1-(3-Iodopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Uniqueness

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the trifluoroethylamine group imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1S)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1

InChI Key

GCNHEWOOSWFSNT-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Br

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Br

Origin of Product

United States

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